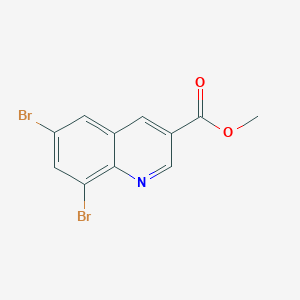
Methyl 6,8-Dibromoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6,8-Dibromoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H7Br2NO2 It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,8-Dibromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives. One common method is the bromination of methyl quinoline-3-carboxylate using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6,8-Dibromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives with altered biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalyzed by palladium-based catalysts in the presence of suitable ligands and bases.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which may exhibit different biological and pharmacological properties.
Aplicaciones Científicas De Investigación
Methyl 6,8-Dibromoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting infectious diseases and cancer.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: Employed in the development of organic semiconductors and light-emitting materials for electronic devices.
Chemical Biology: Utilized as a probe to investigate cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of Methyl 6,8-Dibromoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-Bromoquinoline-3-carboxylate
- Methyl 8-Bromoquinoline-3-carboxylate
- Ethyl 6,8-Dibromoquinoline-3-carboxylate
Uniqueness
Methyl 6,8-Dibromoquinoline-3-carboxylate is unique due to the presence of two bromine atoms at the 6 and 8 positions, which significantly influence its chemical reactivity and biological activity. This dual bromination pattern is less common and provides distinct properties compared to mono-brominated or non-brominated quinoline derivatives.
Propiedades
Fórmula molecular |
C11H7Br2NO2 |
|---|---|
Peso molecular |
344.99 g/mol |
Nombre IUPAC |
methyl 6,8-dibromoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7Br2NO2/c1-16-11(15)7-2-6-3-8(12)4-9(13)10(6)14-5-7/h2-5H,1H3 |
Clave InChI |
UDWGXDSJYFAGJK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CC(=CC(=C2N=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


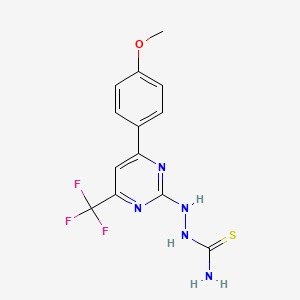


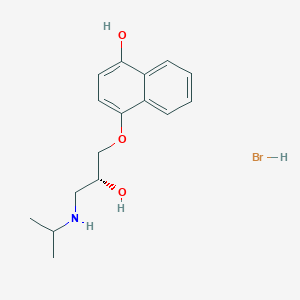
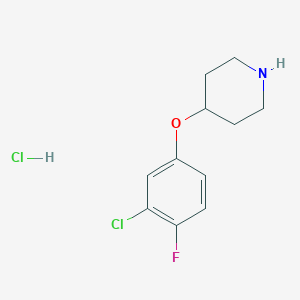
![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)
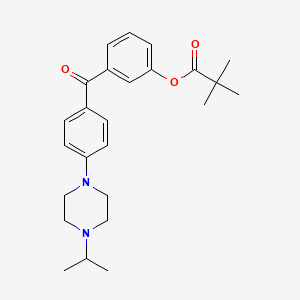
![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
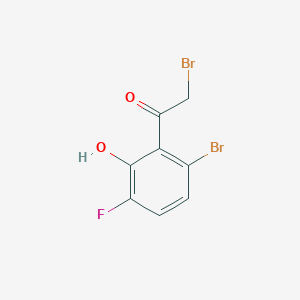
![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)

